N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a heterocyclic compound featuring a fused pyrazoloquinazoline core. Key structural elements include:
- A cyclopentyl substituent at the 9-position amine.
- A 2-methyl group on the pyrazole ring.
- A 3-phenyl group attached to the quinazoline moiety.
- A partially saturated tetrahydropyrazoloquinazoline scaffold.
Properties
IUPAC Name |
N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-15-20(16-9-3-2-4-10-16)22-24-19-14-8-7-13-18(19)21(26(22)25-15)23-17-11-5-6-12-17/h2-4,9-10,17,23H,5-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZXULRNODQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multiple steps, starting with the construction of the pyrazoloquinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinazoline derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been studied for potential therapeutic uses, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 9-Position Amine
N-(3-Pyridinylmethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine ()
- Structural difference : The 9-position amine is substituted with a 3-pyridinylmethyl group instead of cyclopentyl.
- Molecular formula : C₂₃H₂₃N₅ (MW: 369.46 g/mol).
N-(4-Chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine ()
- Structural difference : A 4-chlorophenyl group replaces the cyclopentyl moiety.
- Molecular formula : C₂₃H₂₁ClN₄ (MW: 381.89 g/mol).
Target Compound
- Molecular formula : C₂₃H₂₇N₅ (estimated MW: 373.50 g/mol).
- Key properties : The cyclopentyl group contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to pyridinylmethyl or chlorophenyl analogs.
Core Saturation and Functional Group Modifications
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one ()
- Structural difference : The 9-position amine is replaced by a ketone (C=O), and the compound exists as a lactam.
- Molecular formula : C₁₇H₁₇N₃O (MW: 279.34 g/mol).
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo[5,1-b]quinazoline ()
- Structural difference : Bromine and trifluoromethyl groups replace the phenyl and cyclopentyl substituents.
- Molecular formula : C₁₂H₁₁BrF₃N₃ (MW: 334.14 g/mol).
- Key properties : The electron-deficient trifluoromethyl group and bromine may enhance halogen bonding interactions, impacting target selectivity.
Comparative Data Table
Biological Activity
N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its synthesis and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Synthesis of the Compound
The synthesis of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazones with substituted quinazoline derivatives. The process often requires careful control of reaction conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various quinazoline derivatives, including N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine. In one notable study, compounds with similar structural features demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound may possess strong antibacterial properties.
Anticancer Activity
The anticancer potential of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine has been investigated through various assays against multiple cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| LN-229 (glioblastoma) | 5.4 | |
| HCT-116 (colorectal) | 7.2 | |
| NCI-H460 (lung carcinoma) | 6.0 |
These results indicate that the compound exhibits moderate cytotoxicity across different cancer types. The mechanism of action is believed to involve inhibition of key signaling pathways associated with cell proliferation and survival.
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions of N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine with target proteins involved in cancer progression. The compound has shown favorable binding affinities to several kinases implicated in tumorigenesis. For instance:
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| DNA Gyrase | -9.4 | Hydrogen bonds |
| SER1084 | -8.7 | Pi-Pi stacking |
| ASP437 | -7.8 | Hydrogen bonds |
These interactions are crucial for the compound's ability to inhibit cancer cell growth effectively.
Case Studies
Several case studies have highlighted the therapeutic potential of quinazoline derivatives similar to N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine:
- Case Study on Antimicrobial Efficacy : A series of quinazoline analogs were tested against a panel of bacterial strains. The results indicated that modifications in the side chain significantly enhanced antibacterial activity.
- Case Study on Anticancer Properties : In vitro studies demonstrated that compounds structurally related to N-cyclopentyl derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
